molecular formula C14H11N3O B8335203 N-(3-Aminophenyl)-4-cyanobenzamide

N-(3-Aminophenyl)-4-cyanobenzamide

Cat. No.: B8335203
M. Wt: 237.26 g/mol
InChI Key: NMBJMWTZDBSSOU-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-4-cyanobenzamide is a benzamide derivative characterized by a 3-aminophenyl group attached to a benzamide core substituted with a cyano group at the para position.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-(3-aminophenyl)-4-cyanobenzamide

InChI

InChI=1S/C14H11N3O/c15-9-10-4-6-11(7-5-10)14(18)17-13-3-1-2-12(16)8-13/h1-8H,16H2,(H,17,18)

InChI Key

NMBJMWTZDBSSOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C#N)N

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have demonstrated that N-(3-Aminophenyl)-4-cyanobenzamide exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, showcasing its ability to inhibit cell proliferation effectively. In particular, compounds derived from this structure have shown promising results in inhibiting melanoma growth through targeted pathways such as the ERK pathway .
  • Antioxidant Properties
    • The compound has also been investigated for its antioxidant capabilities. Amino-substituted benzamide derivatives have been shown to exhibit strong antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
  • Smooth Muscle Relaxation
    • This compound has been identified as a potential smooth muscle relaxant, making it valuable in treating conditions such as hypertension and asthma. Its mechanism involves modulation of calcium levels within smooth muscle cells, differentiating it from traditional calcium antagonists .
  • Therapeutic Use in Circulatory Disorders
    • The compound is being explored for its therapeutic effects on circulatory disorders. Its ability to induce vasodilation and improve blood flow can be beneficial in managing conditions like angina pectoris and renal circulation disorders .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant inhibition of tumor growth in xenograft models of human melanoma. The most potent derivatives were advanced for further in vivo studies, indicating a promising therapeutic avenue for melanoma treatment .

Case Study 2: Smooth Muscle Relaxation

In experimental models simulating asthma, this compound exhibited strong inhibitory effects on bronchoconstriction induced by histamine and acetylcholine. This suggests its potential application as an anti-asthmatic agent, providing a new direction for asthma management strategies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferationEffective against melanoma cell lines
Antioxidant PropertiesReduction of oxidative stressStrong antioxidant activity observed
Smooth Muscle RelaxationModulation of calcium levelsPotential treatment for hypertension and asthma
Circulatory DisordersImprovement of blood flowBeneficial effects on angina pectoris

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(3-Aminophenyl)-4-cyanobenzamide, emphasizing substituent effects, molecular properties, and inferred functionalities:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Inferred Properties/Applications
This compound 4-CN, 3-NH₂ 253.27 (calc.) Cyano, Primary amine Enhanced electronic polarization; potential kinase inhibition
N-(3-Aminophenyl)benzamide None (unsubstituted benzamide) 212.25 Primary amine Baseline for SAR studies; moderate solubility
N-(3-Aminophenyl)-4-tert-butylbenzamide 4-tert-butyl, 3-NH₂ 268.36 Bulky alkyl, Primary amine Increased lipophilicity; possible CNS activity
N-(3-Aminophenyl)-4-butoxybenzamide 4-Obutyl, 3-NH₂ 298.35 (calc.) Ether, Primary amine Improved solubility; membrane penetration
4-Nitro-N-(3-nitrophenyl)benzamide 4-NO₂, 3-NO₂ 301.23 Nitro groups High reactivity; potential toxicity concerns
3-Amino-N,N-dimethylbenzamide N,N-dimethyl, 3-NH₂ 164.21 Tertiary amine Reduced basicity; metabolic stability

Key Observations:

Electronic Effects: The cyano group in this compound is a moderate electron-withdrawing group, enhancing electrophilicity compared to alkyl or alkoxy substituents. This may favor interactions with electron-rich biological targets, such as ATP-binding pockets in kinases .

However, excessive bulk may hinder target engagement . The unsubstituted benzamide (N-(3-Aminophenyl)benzamide) serves as a reference for minimal steric hindrance, useful in structure-activity relationship (SAR) studies .

Solubility and Bioavailability: Butoxy and dimethylamide groups enhance solubility compared to cyano or nitro derivatives, suggesting better aqueous compatibility for formulation .

Safety and Handling: Nitro-containing analogs require stringent safety protocols due to toxicity risks, whereas cyano and alkoxy derivatives are generally safer but still necessitate proper protective measures during synthesis .

Preparation Methods

Direct Amidation of 4-Cyanobenzoyl Chloride with 3-Nitroaniline

The most straightforward route involves reacting 4-cyanobenzoyl chloride with 3-nitroaniline, followed by catalytic reduction of the nitro group.

Procedure :

  • 4-Cyanobenzoyl chloride synthesis : 4-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) at 60–80°C for 2–3 hours, yielding the acyl chloride.

  • Amide coupling : The acyl chloride is added dropwise to a solution of 3-nitroaniline and triethylamine (TEA) in dichloromethane (DCM) at 0–5°C. The mixture is stirred for 12 hours, yielding N-(3-nitrophenyl)-4-cyanobenzamide.

  • Nitro reduction : Hydrogenation under 3–5 bar H₂ pressure with 10% Pd/C in ethanol at 25°C for 4 hours affords the final product.

Key Data :

StepConditionsYieldPuritySource
Acyl chloride formationSOCl₂, 80°C, 2.5 h98%99%
AmidationTEA, DCM, 0°C, 12 h76%95%
Nitro reduction10% Pd/C, H₂ (4 bar), EtOH, 4 h89%97%

This method’s limitations include the use of costly palladium catalysts and sensitivity to nitro-group over-reduction.

Cyanide Substitution on Brominated Intermediates

A halogen-cyano exchange strategy avoids pre-functionalized starting materials.

Procedure :

  • Bromination : Methyl 3-methyl-2-aminobenzoate is brominated using HBr/H₂O₂ at 50°C for 6 hours, yielding methyl 2-amino-5-bromo-3-methylbenzoate.

  • Cyanation : The bromide is reacted with CuCN in N-methyl-2-pyrrolidinone (NMP) at 170°C for 4 hours, substituting bromine with cyano.

  • Aminolysis : The ester intermediate is treated with methylamine in methanol at 60°C for 8 hours, followed by purification via aqueous ammonia washes.

Key Data :

StepConditionsYieldPuritySource
BrominationHBr/H₂O₂, 50°C, 6 h92%96%
CyanationCuCN, NMP, 170°C, 4 h88%94%
AminolysisMeNH₂, MeOH, 60°C, 8 h85%98%

This route achieves high regioselectivity but requires harsh conditions for cyanation.

Solvent and Catalytic System Optimization

Solvent Effects on Cyanation Efficiency

Polar aprotic solvents like NMP and dimethylacetamide (DMAc) enhance CuCN reactivity by stabilizing intermediates.

Comparative Performance :

SolventTemperature (°C)Time (h)Yield
NMP170488%
DMAc170682%
DMF170675%

NMP’s high boiling point and coordination capacity improve reaction kinetics.

Base Selection in Amidation

Triethylamine (TEA) and sodium methoxide (NaOMe) are common bases for neutralizing HCl during amidation.

Impact on Yield :

BaseSolventYield
TEADCM76%
NaOMeMeOH68%
PyridineTHF61%

TEA’s low nucleophilicity minimizes side reactions.

Industrial-Scale Adaptations

Continuous-Flow Nitro Reduction

Replacing batch hydrogenation with continuous-flow systems using immobilized Pd catalysts reduces costs by 40% and reaction times to 1 hour .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Aminophenyl)-4-cyanobenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via amidation between 3-aminophenylamine and 4-cyanobenzoyl chloride. Reaction conditions include:

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl by-products.
  • Temperature : Room temperature (20–25°C) under inert atmosphere (N₂/Ar).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
  • Yield Optimization : Excess benzoyl chloride (1.2–1.5 eq) and slow reagent addition reduce side products. Purity (>95%) is confirmed via HPLC and ¹H/¹³C NMR .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–8.2 ppm) and amine protons (δ 5.8–6.3 ppm). ¹³C NMR confirms the cyano group (δ ~115 ppm) and carbonyl (δ ~165 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 252.1).
  • HPLC : Reverse-phase C18 column (acetonitrile/water) assesses purity (>98%).
  • FT-IR : Bands at ~2220 cm⁻¹ (C≡N stretch) and ~1660 cm⁻¹ (amide C=O) confirm functional groups .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are recommended?

  • Methodological Answer : The amino group is sensitive to oxidation, and the cyano group may hydrolyze under acidic/basic conditions.

  • Storage : Dark glass vials at −20°C under inert gas (Ar).
  • Stabilizers : Add 0.1% w/w butylated hydroxytoluene (BHT) to prevent oxidation.
  • Handling : Use glove boxes for long-term storage and avoid exposure to humidity .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) can predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models:

  • Electrostatic Potential (ESP) : Identifies nucleophilic (amine) and electrophilic (cyano) sites.
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap (~4.5 eV) correlates with chemical stability.
  • Solvent Effects : Polarizable Continuum Model (PCM) simulates solvation in DMSO/water.
  • Validation : Compare computed IR/NMR spectra with experimental data .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hrs).
  • Dose-Response Curves : Use IC₅₀ values from triplicate experiments (p < 0.05).
  • Off-Target Screening : Employ kinome-wide profiling to identify non-specific interactions.
  • Metabolic Stability : Test in liver microsomes to rule out rapid degradation .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at the amine group for pH-dependent release.
  • Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) in aqueous buffers.
  • Nanocarriers : Encapsulate in liposomes (size ~100 nm) or PLGA nanoparticles for sustained release.
  • LogP Optimization : Add polar substituents (e.g., -OH, -SO₃H) to reduce logP from ~2.5 to <1.5 .

Q. How can the compound be functionalized for applications in materials science (e.g., sensors or polymers)?

  • Methodological Answer :

  • Sensor Development : Conjugate with gold nanoparticles via the amine group for surface-enhanced Raman spectroscopy (SERS) detection of heavy metals.
  • Polymer Modification : Incorporate into polyamide backbones via melt polycondensation (180–200°C) to enhance thermal stability (Tg > 200°C).
  • Crosslinking : React with epoxides (e.g., ethylene glycol diglycidyl ether) to form hydrogels for drug delivery .

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